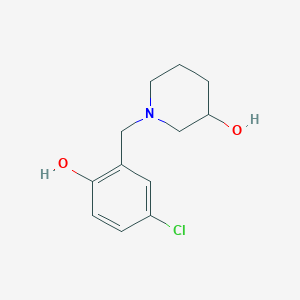

1-(5-Chloro-2-hydroxybenzyl)piperidin-3-ol

Description

Properties

IUPAC Name |

1-[(5-chloro-2-hydroxyphenyl)methyl]piperidin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16ClNO2/c13-10-3-4-12(16)9(6-10)7-14-5-1-2-11(15)8-14/h3-4,6,11,15-16H,1-2,5,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRWOVTMLVYKQCY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)CC2=C(C=CC(=C2)Cl)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

It is known that piperidine derivatives, which this compound is a part of, play a significant role in the pharmaceutical industry. They are present in more than twenty classes of pharmaceuticals.

Mode of Action

Piperidine derivatives have been found to express various effects such as antiaggregatory and antioxidant effects. They also target enzymes like cholinesterase and beta secretase.

Biochemical Pathways

Biochemical Analysis

Biochemical Properties

1-(5-Chloro-2-hydroxybenzyl)piperidin-3-ol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with cholinesterase enzymes, exhibiting dual cholinesterase inhibition . This interaction is crucial in the context of neuropharmacology, where cholinesterase inhibitors are used to manage conditions like Alzheimer’s disease. The nature of these interactions involves binding to the active site of the enzyme, thereby inhibiting its activity.

Cellular Effects

The effects of 1-(5-Chloro-2-hydroxybenzyl)piperidin-3-ol on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the beta secretase enzyme, which plays a role in the production of amyloid-beta peptides implicated in Alzheimer’s disease . By inhibiting this enzyme, 1-(5-Chloro-2-hydroxybenzyl)piperidin-3-ol can potentially reduce the formation of amyloid plaques, thereby influencing cellular processes related to neurodegeneration.

Molecular Mechanism

At the molecular level, 1-(5-Chloro-2-hydroxybenzyl)piperidin-3-ol exerts its effects through specific binding interactions with biomolecules. It acts as an inhibitor for certain enzymes, such as cholinesterase and beta secretase . The compound binds to the active sites of these enzymes, preventing their normal function. This inhibition can lead to changes in gene expression and cellular signaling pathways, ultimately affecting cellular function.

Temporal Effects in Laboratory Settings

The stability and degradation of 1-(5-Chloro-2-hydroxybenzyl)piperidin-3-ol over time in laboratory settings are critical for its application in research. Studies have shown that the compound remains stable under standard laboratory conditions, with minimal degradation over time . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating that the compound can maintain its activity over extended periods.

Dosage Effects in Animal Models

The effects of 1-(5-Chloro-2-hydroxybenzyl)piperidin-3-ol vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects, such as improved cognitive function and reduced amyloid plaque formation . At higher doses, toxic or adverse effects may be observed, including potential neurotoxicity and disruption of normal cellular processes. It is essential to determine the optimal dosage to maximize therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

1-(5-Chloro-2-hydroxybenzyl)piperidin-3-ol is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body . The compound’s metabolism can affect metabolic flux and metabolite levels, influencing its overall efficacy and safety profile.

Transport and Distribution

The transport and distribution of 1-(5-Chloro-2-hydroxybenzyl)piperidin-3-ol within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments. Understanding these mechanisms is crucial for optimizing its therapeutic potential and minimizing off-target effects.

Subcellular Localization

1-(5-Chloro-2-hydroxybenzyl)piperidin-3-ol exhibits specific subcellular localization, which can affect its activity and function . Targeting signals and post-translational modifications direct the compound to particular compartments or organelles within the cell. This localization is essential for its interaction with target biomolecules and subsequent biochemical effects.

Biological Activity

1-(5-Chloro-2-hydroxybenzyl)piperidin-3-ol is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant research findings, including case studies and data tables that highlight its efficacy in various applications.

Synthesis of 1-(5-Chloro-2-hydroxybenzyl)piperidin-3-ol

The synthesis of this compound typically involves a multi-step process, often starting from readily available precursors. The use of multicomponent reactions (MCRs) has been noted as an efficient method for synthesizing biologically active molecules, including those with piperidine and hydroxybenzyl moieties .

Antidiabetic Activity

Research indicates that compounds similar to 1-(5-Chloro-2-hydroxybenzyl)piperidin-3-ol exhibit significant activity against Peroxisome Proliferator Activated Receptor γ (PPAR-γ), a crucial target in diabetes management. In a study involving various derivatives, compounds showed binding affinities comparable to established antidiabetic drugs like Rosiglitazone and Pioglitazone, suggesting potential for glucose regulation .

Anticancer Potential

The anticancer properties of related compounds have been explored extensively. For instance, a derivative containing the piperidine structure was shown to inhibit cancer cell proliferation effectively. The structure-activity relationship (SAR) analysis revealed that substituents on the benzyl ring play a critical role in enhancing anticancer activity. Notably, compounds with halogen substitutions exhibited improved potency against various cancer cell lines .

Neuroprotective Effects

Neuroprotective properties have also been attributed to piperidine derivatives. Studies have demonstrated that certain analogs can protect neuronal cells from oxidative stress and calcium overload, which are critical factors in neurodegenerative diseases. The ability of these compounds to modulate calcium channels suggests their potential in treating conditions like Alzheimer's disease .

Case Study 1: PPAR-γ Binding Affinity

In a comparative docking study, several synthesized derivatives of 1-(5-Chloro-2-hydroxybenzyl)piperidin-3-ol were analyzed for their binding affinity to PPAR-γ. The results indicated that specific substitutions significantly enhanced binding capacity, with some derivatives showing better scores than standard medications used for diabetes management.

| Compound | Docking Score | Binding Affinity (kcal/mol) |

|---|---|---|

| DSR-5 | -9.2 | -10.5 |

| DSR-8 | -8.9 | -9.8 |

| Rosiglitazone | -8.3 | -9.0 |

Case Study 2: Anticancer Activity Against Cell Lines

A series of experiments evaluated the anticancer efficacy of piperidine derivatives against various human cancer cell lines (e.g., MCF-7, HeLa). The results showed that certain compounds led to a significant reduction in cell viability.

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| 1-(5-Cl)-Pip | 15 | MCF-7 |

| 1-(4-Me)-Pip | 20 | HeLa |

| Control (Doxorubicin) | 10 | MCF-7 |

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity:

This compound has been investigated for its potential as an anticancer agent. It has been shown to inhibit specific kinases involved in tumor growth, such as FLT3 kinase, which is critical in certain types of leukemia. The synthesis of derivatives based on this compound has been explored to enhance potency and selectivity against cancer cells .

Autophagy Inhibition:

Research indicates that 1-(5-Chloro-2-hydroxybenzyl)piperidin-3-ol serves as an intermediate in the development of autophagy inhibitors. These inhibitors are crucial in cancer therapy as they can disrupt the survival mechanisms of cancer cells .

Neuroprotective Effects:

Studies suggest that this compound may have neuroprotective properties, potentially offering therapeutic avenues for neurodegenerative diseases. Its ability to modulate neurotransmitter systems has been a focal point in research .

Materials Science

ROS-Sensitive Materials:

In materials science, 1-(5-Chloro-2-hydroxybenzyl)piperidin-3-ol has been utilized to create reactive oxygen species (ROS)-sensitive materials. These materials can selectively eliminate hydrogen peroxide (H2O2), making them suitable for smart drug delivery systems that respond to specific cellular environments .

Polymer Chemistry:

This compound plays a role in synthesizing novel copolymers featuring benzothiadiazole and electron-rich aromatic units. These copolymers exhibit unique optical and electrochemical properties, making them applicable in optoelectronic devices .

Organic Synthesis

Suzuki-Miyaura Coupling Reaction:

1-(5-Chloro-2-hydroxybenzyl)piperidin-3-ol is employed in the Suzuki-Miyaura coupling reaction, a pivotal method for forming carbon-carbon bonds in organic synthesis. This reaction is essential for constructing complex organic molecules and pharmaceuticals .

Borylation Reactions:

The compound is also used in borylation reactions at benzylic C-H bonds, facilitating the formation of boron-containing compounds that are valuable in synthetic organic chemistry .

Biochemical Analysis

Enzyme Interactions:

In biochemical contexts, this compound interacts with enzymes involved in the formation and cleavage of boron-containing compounds. It serves as a substrate for enzymes catalyzing carbon-boron bond formation, highlighting its relevance in biochemical research .

Cellular Effects:

The compound influences various cellular processes, including signaling pathways and gene expression. Its ability to bind specific proteins alters downstream signaling events, which can be beneficial in therapeutic applications .

Case Studies and Research Findings

| Application Area | Key Findings | References |

|---|---|---|

| Anticancer Activity | Inhibition of FLT3 kinase leads to reduced tumor growth | |

| Neuroprotective Effects | Modulation of neurotransmitter systems shows potential for neurodegeneration treatment | |

| ROS-Sensitive Materials | Development of materials that eliminate H2O2 for drug delivery | |

| Organic Synthesis | Utilization in Suzuki-Miyaura coupling enhances carbon bond formation | |

| Enzyme Interactions | Acts as a substrate for enzymes forming carbon-boron bonds |

Comparison with Similar Compounds

Antiviral Analogues

Several piperidin-3-ol derivatives have been studied as analogues of hydroxychloroquine (HCQ) and chloroquine (CQ) for SARS-CoV-2 inhibition:

- 1-[1-(6-Chloroquinolin-4-yl)piperidin-4-yl]piperidin-3-ol: Structure: Features a 6-chloroquinoline group linked via a piperidin-4-yl bridge. Activity: Exhibits higher binding affinity to the SARS-CoV-2 spike protein compared to HCQ, with an improved safety profile . Key Difference: The quinoline ring system enhances hydrophobic interactions with viral proteins, whereas the target compound’s benzyl group may limit such interactions .

- (1R,2R)-2-N-(7-Chloroquinolin-4-yl)cyclohexane-1,2-diamine: Structure: A cyclohexane-diamine scaffold with a 7-chloroquinoline substituent. Activity: Binds to the spike protein similarly to CQ but with reduced cytotoxicity .

Table 1: Antiviral Activity Comparison

Enzyme Inhibitors

Piperidin-3-ol derivatives have been optimized for sphingosine kinase 1 (SK1) inhibition:

- 1-(4-octylphenethyl)piperidin-3-ol (RB-019) :

- Structure : Contains a 4-octylphenethyl group linked to piperidin-3-ol.

- Activity : Shows 6.1-fold selectivity for SK1 over SK2, attributed to the hydrophobic octylphenethyl moiety .

- Key Difference : The bulky substituent in RB-019 enhances selectivity compared to the simpler benzyl group in 1-(5-Chloro-2-hydroxybenzyl)piperidin-3-ol .

Table 2: Enzyme Inhibition Profiles

Discussion of Structural-Activity Relationships (SAR)

- Substituent Effects :

- Scaffold Modifications: Piperidin-3-ol derivatives with quinoline rings exhibit stronger antiviral activity due to enhanced hydrophobic and π-π stacking interactions .

Preparation Methods

General Synthetic Strategy Overview

The synthesis of 1-(5-Chloro-2-hydroxybenzyl)piperidin-3-ol typically proceeds via:

- Functionalization of the 5-chloro-2-hydroxybenzyl moiety,

- Construction or modification of the piperidine ring,

- Coupling of the benzyl group to the piperidin-3-ol core.

This approach often involves controlled substitution reactions, protection/deprotection steps, and selective reduction or oxidation processes to achieve the desired substitution pattern and stereochemistry.

Detailed Preparation Methods

Starting Material Preparation: 5-Chloro-2-hydroxybenzyl Derivatives

A key precursor is 1-(5-chloro-2-hydroxyphenyl) derivatives, which can be synthesized and further modified by:

- Acid-catalyzed reactions in the presence of acetic acid and hydrochloric acid at room temperature,

- Oxidative treatments with hydrogen peroxide to introduce or modify substituents on the benzene ring,

- Esterification of carboxylic acid derivatives to methyl esters,

- Conversion of esters to hydrazides by reaction with hydrazine hydrate under reflux conditions.

These steps provide versatile intermediates for further heterocyclic ring construction and functional group modifications.

Formation of Piperidin-3-ol Core

The piperidine ring bearing the 3-hydroxy substituent is typically constructed through:

Organophotocatalyzed [1 + 2 + 3] cyclization strategies involving ammonium salts, alkenes, and unsaturated carbonyl compounds under mild conditions with blue LED irradiation. This method offers a one-step, stereoselective access to substituted piperidinones, which can be further reduced or functionalized to piperidin-3-ols.

Alternatively, multi-step synthetic routes involve the reduction of 2-piperidinone derivatives or functionalization of preformed piperidine rings to introduce the hydroxyl group at the 3-position.

Coupling of Benzyl Group to Piperidin-3-ol

The linkage of the 5-chloro-2-hydroxybenzyl moiety to the piperidin-3-ol core is achieved by:

Nucleophilic substitution or reductive amination reactions where the benzyl group bearing the 5-chloro-2-hydroxy substituent is attached to the nitrogen atom of the piperidin-3-ol ring.

Careful control of reaction conditions (temperature, solvents, catalysts) ensures selective formation of the desired N-benzylated product without over-alkylation or side reactions.

Representative Reaction Scheme (Summary)

| Step | Reaction Type | Reagents/Conditions | Product/Intermediate |

|---|---|---|---|

| 1 | Acid-catalyzed modification | 6 M HCl, Acetic acid, RT | 1-(5-chloro-2-hydroxyphenyl) derivatives |

| 2 | Oxidation | Hydrogen peroxide, 12 h | Chlorinated aromatic acid derivatives |

| 3 | Esterification | Methanol, acid catalyst | Methyl esters |

| 4 | Hydrazide formation | Hydrazine hydrate, reflux in propan-2-ol | Hydrazide intermediates |

| 5 | Organophotocatalyzed cyclization | Ammonium acetate, blue LED, CH3CN/PhCl | Substituted 2-piperidinones |

| 6 | Reduction/functionalization | Appropriate reducing agents or catalysts | Piperidin-3-ol derivatives |

| 7 | N-Benzylation (coupling) | Benzyl halide or aldehyde, base or reductive amination | 1-(5-Chloro-2-hydroxybenzyl)piperidin-3-ol |

Research Findings and Optimization Data

The organophotocatalyzed method for piperidinone synthesis achieves high yields (up to 88%) with good diastereoselectivity (3.7:1 dr) under mild conditions at room temperature, using [Mes-3,6-t-Bu2-Acr-Ph]+BF4− catalyst and ammonium acetate as nitrogen source.

Acid-catalyzed modifications of 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid in the presence of acetic acid and HCl followed by oxidation with hydrogen peroxide enable selective chlorination and functional group transformations on the aromatic ring, providing key intermediates for further heterocyclic ring construction.

Esterification and hydrazide formation steps are efficient and reproducible, with yields typically above 70%, facilitating downstream cyclization reactions to form oxadiazole and other heterocyclic moieties.

Notes on Purification and Characterization

Crude products from esterification and hydrazide formation are commonly purified by recrystallization from ethanol or other suitable solvents.

Structural confirmation is achieved by ^1H-NMR, ^13C-NMR, and X-ray crystallography, with characteristic signals such as broad singlets for NH protons (~12 ppm) and carbon resonances indicative of heterocyclic ring formation (e.g., C=N at ~164 ppm, C=S at ~174 ppm).

Filtration and acidification steps are used to isolate precipitated products with controlled pH adjustment (e.g., acidifying filtrates to pH 2 for precipitation).

Summary Table of Key Preparation Steps and Conditions

| Preparation Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Acid-catalyzed modification | 6 M HCl, Acetic acid, RT | - | Selective chlorination |

| Oxidation | H2O2, 12 h | - | Introduction of chlorine groups |

| Esterification | Methanol, acid catalyst | ~75-85 | Conversion to methyl ester |

| Hydrazide formation | Hydrazine hydrate, reflux in propan-2-ol | ~70-80 | Precursor for heterocycle synthesis |

| Organophotocatalyzed cyclization | [Mes-3,6-t-Bu2-Acr-Ph]+BF4−, NH4OAc, blue LED, RT | 88 | Stereoselective piperidinone synthesis |

| N-Benzylation (coupling) | Benzyl halide/aldehyde, base or reductive amination | Variable | Formation of final product |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.